5-(2-(4-Chlorophenyl)hydrazono)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(2-(4-Chlorophenyl)hydrazono)-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a chlorophenyl group attached to a hydrazono moiety, which is further connected to a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(4-Chlorophenyl)hydrazono)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 4-chlorophenylhydrazine with a suitable dioxane derivative under controlled conditions. One common method involves the condensation of 4-chlorophenylhydrazine with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystall
Eigenschaften
CAS-Nummer |
81077-45-4 |
---|---|
Molekularformel |
C12H11ClN2O4 |
Molekulargewicht |
282.68 g/mol |
IUPAC-Name |
5-[(4-chlorophenyl)hydrazinylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C12H11ClN2O4/c1-12(2)18-10(16)9(11(17)19-12)15-14-8-5-3-7(13)4-6-8/h3-6,14H,1-2H3 |
InChI-Schlüssel |
QAIDZUZUMRNZSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=O)C(=NNC2=CC=C(C=C2)Cl)C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.